molecular formula C18H22N2O3 B2405393 N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide CAS No. 941964-34-7

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide

Cat. No.: B2405393
CAS No.: 941964-34-7
M. Wt: 314.385
InChI Key: KZYZXIBWSAGXFU-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic hybrid compound designed for advanced pharmacological research, combining a furan-2-carboxamide moiety with a morpholino-ethyl-p-tolyl scaffold. The structural framework of this molecule is of significant interest in medicinal chemistry. The furan-2-carboxamide component is a recognized pharmacophore with demonstrated biological activity. For instance, furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells . Other furan-2-carboxamide hybrids have been developed as potent inhibitors of VEGFR-2, a key target in anti-cancer therapeutics . Furthermore, the morpholino group is a common feature in drug discovery. While this compound features a morpholino ring system directly in its backbone, other research highlights the importance of morpholino-containing compounds in developing kinase inhibitors, including those targeting TNIK and MAP4K4, which are involved in signaling pathways crucial for carcinogenesis and cell proliferation . Based on its constituent parts, this compound is presented as a valuable candidate for researchers investigating kinase inhibition, anti-cancer agents, and targeted therapies. It is supplied with comprehensive analytical data, including 1H NMR, 13C NMR, and mass spectrometry for structural verification. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-14-4-6-15(7-5-14)16(20-8-11-22-12-9-20)13-19-18(21)17-3-2-10-23-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZXIBWSAGXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxylic acid, while substitution reactions could introduce various functional groups at the morpholine or furan rings .

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and furan-2-carboxamide analogs. Examples include:

  • N-(2-morpholinoethyl)furan-2-carboxamide
  • N-(2-morpholino-2-phenylethyl)furan-2-carboxamide

Uniqueness

N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N-(2-Morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide, a compound belonging to the carboxamide class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}. The compound features a furan ring, a morpholine moiety, and a p-tolyl group, which contribute to its unique biological activities. The presence of the morpholine group is particularly significant as it enhances the compound's interaction with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with receptors involved in pain signaling and inflammation pathways, potentially leading to anti-inflammatory effects.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation and survival. This suggests that this compound could exhibit anticancer properties by targeting specific enzymatic pathways.

Anti-inflammatory and Anticancer Properties

Preliminary studies indicate that this compound possesses anti-inflammatory and anticancer activities. The following table summarizes findings related to its biological activity compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamideBromine substitutionPromising anti-inflammatory activity
5-chloro-N-(2-morpholinoethyl)-furan-2-carboxamideChlorine instead of bromineModerate anti-inflammatory activity
N-(4-methylphenyl)-furan-2-carboxamideLacks morpholine; aromatic substitutionAnticancer properties

The presence of both bromine and the morpholine group in 5-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide potentially enhances its biological activity compared to these similar compounds.

Case Studies

  • Anti-cancer Activity : A study on furan-based carboxamides indicated that compounds with electron-donor substituents exhibited significant anticancer activity, with certain derivatives showing up to 45% cell viability reduction in HepG2 cancer cells . This suggests a similar potential for this compound.
  • Anti-inflammatory Effects : Interaction studies using surface plasmon resonance have suggested that derivatives of this compound may bind effectively to receptors involved in inflammatory responses. Further research is needed to quantify these interactions and their implications for therapeutic use.

Research Findings and Future Directions

Research into this compound is still in its early stages, but initial findings are promising:

  • Binding Affinity Studies : Ongoing studies are exploring the binding kinetics and thermodynamics associated with this compound's interaction with biological targets. Techniques such as isothermal titration calorimetry are being employed to elucidate these interactions further.
  • Potential Applications : Given its structural characteristics and preliminary biological data, this compound may serve as a lead candidate for drug development aimed at treating inflammatory diseases and cancers.

Q & A

Q. What are the recommended synthetic routes for N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the morpholino-p-tolylethylamine intermediate via nucleophilic substitution between 2-(p-tolyl)ethylamine and morpholine under catalytic conditions (e.g., acid or transition-metal catalysts) .
  • Step 2 : Amide coupling using furan-2-carboxylic acid activated as an acyl chloride or via coupling reagents (e.g., EDCI/HOBt). Solvent choice (e.g., acetonitrile or DMF) and temperature control (reflux at 80–120°C) are critical for yields >70% .
  • Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and employ inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • ¹H/¹³C NMR : Identify key signals:
  • Furan protons at δ 6.3–7.5 ppm (coupling patterns confirm substitution).
  • Morpholino protons as a singlet at δ 3.5–3.7 ppm (N-CH₂ groups).
  • p-Tolyl aromatic protons at δ 7.1–7.3 ppm .
    • IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
    • LC-MS : Molecular ion peak at m/z 370.4 (calculated for C₁₉H₂₄N₂O₃) with fragmentation patterns to validate structure .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., ADP-Glo™ for ATPase activity) .
  • Receptor Binding : Use TRPM8 modulation assays (calcium flux measurements) if structural analogs show sensory pathway activity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., chloroform/methanol mixtures).
  • SHELX Workflow :
  • SHELXD : Solve phase problems using intrinsic phasing for small molecules.
  • SHELXL : Refine coordinates with anisotropic displacement parameters. Monitor R1 values (<0.05) and validate geometry using CCDC databases .
    • Key Metrics : Dihedral angles between morpholino and furan rings (typically 5–15°), and hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .

Q. What computational strategies predict pharmacokinetics and target binding affinity?

  • ADME Prediction : Use SwissADME to calculate logP (~2.8), topological polar surface area (~70 Ų), and BBB permeability (low) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis. Dock into TRPM8 (PDB: 6NR3) or kinase domains (e.g., EGFR). Key interactions: furan O with Lys/Arg residues; morpholino with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications :
  • Replace morpholino with piperazine (enhanced solubility) or thiomorpholine (altered electronic effects) .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on p-tolyl to modulate reactivity .
    • Assay Correlation : Compare IC₅₀ values of derivatives against parent compound. Use CoMFA/CoMSIA for 3D-QSAR modeling .

Q. What are the challenges in analyzing metabolic pathways of this compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat). Identify Phase I metabolites (oxidation at morpholino or furan) via UPLC-QTOF-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Correlate inhibition (Ki values) with structural features .

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